Campylosaurone
Description
Campylosaurone is an auronoflavonone biflavonoid first isolated from the moss species Campylopus clavatus and Campylopus holomitrium . Structurally, it belongs to the biflavonoid class, characterized by two flavonoid units linked through a carbon-carbon bond. Its unique auronoflavonone configuration distinguishes it from other biflavonoids, contributing to its biological activity and chemical stability.
Properties
CAS No. |
147044-47-1 |
|---|---|
Molecular Formula |
C30H20O12 |
Molecular Weight |
572.47 |
Synonyms |
(2S)-6-[5-[(Z)-(4,6-Dihydroxy-3-oxo-2(3H)-benzofuranylidene)methyl]-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; Aureusidin linked to eriodictyol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Biflavonoids such as amentoflavone and hinokiflavone share a similar dimeric flavonoid backbone but differ in linkage positions and substituents. For example:
- Auronoflavonones (e.g., Campylosaurone): Feature an aurone (benzofuran) moiety fused with a flavone, enhancing π-π stacking interactions in biological systems.
- Biflavones (e.g., Amentoflavone): Composed of two apigenin units linked at C-3′–C-8′′, favoring planar conformations that influence DNA intercalation .
Table 1: Structural Comparison of Biflavonoids
Functional Analogues
Compounds like quercetin and myricetin share functional similarities with this compound, such as free-radical scavenging. However, their monomeric structures limit their stability compared to biflavonoids. This compound’s dimeric nature may enhance bioavailability and metabolic resistance .
Table 2: Functional Comparison of Flavonoids
Methodological Considerations
Analytical techniques for comparing this compound with analogues include HPLC-MS for structural elucidation and NMR for stereochemical confirmation.
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